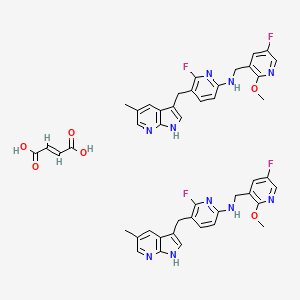

PLX5622 hemifumarate

Description

BenchChem offers high-quality PLX5622 hemifumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PLX5622 hemifumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H42F4N10O6 |

|---|---|

Molecular Weight |

906.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine |

InChI |

InChI=1S/2C21H19F2N5O.C4H4O4/c2*1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2;5-3(6)1-2-4(7)8/h2*3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

InChI Key |

FMEISBYRQFIJPD-WXXKFALUSA-N |

Isomeric SMILES |

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1.CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1.CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

PLX5622 Hemifumarate: A Technical Guide to its Mechanism of Action and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of PLX5622 hemifumarate, a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). It details the molecular mechanism of action, focusing on its role in inducing microglial depletion. This guide summarizes key quantitative data, outlines established experimental protocols for its use in preclinical research, and provides visual diagrams of the core signaling pathway and common experimental workflows.

Core Mechanism of Action: CSF1R Inhibition

PLX5622 is a brain-penetrant, orally bioavailable small molecule that acts as a potent and selective inhibitor of the CSF1R tyrosine kinase.[1] Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R pathway for their survival, proliferation, and differentiation.[2][3][4]

The ligands for CSF1R, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), bind to the extracellular domain of the receptor, inducing its dimerization and subsequent autophosphorylation of intracellular tyrosine kinase domains.[4] This activation initiates crucial downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote microglial viability.[4]

PLX5622 selectively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its phosphorylation.[5][4] This blockade of CSF1R signaling disrupts the essential survival pathways, leading to widespread apoptosis and rapid elimination of microglia from the CNS.[5][2] The high selectivity of PLX5622 for CSF1R over other related kinases, such as KIT and FLT3, minimizes off-target effects, making it a precise tool for studying the roles of microglia in health and disease.[6][7][8] Notably, the depletion is reversible; microglia repopulate the brain within days of discontinuing the compound.[2]

Signaling Pathway Diagram

The following diagram illustrates the CSF1R signaling pathway and the inhibitory action of PLX5622.

Quantitative Data Summary

The efficacy and selectivity of PLX5622 have been quantified across numerous studies. The tables below summarize key metrics.

Table 1: Potency and Selectivity

| Parameter | Value | Reference(s) |

| IC₅₀ | 0.016 µM (16 nM) | [1][7][9] |

| Kᵢ | 5.9 nM | [9][10][11] |

| Selectivity | >20-fold over KIT and FLT3 | [6][8] |

| >100-fold over a panel of 230 kinases | [7] |

Table 2: In Vivo Efficacy and Dosing

| Parameter | Details | Reference(s) |

| Administration Route | Formulated in rodent chow (ad libitum) | [2][12][13] |

| Standard Dosage | 1200 ppm in AIN-76A chow | [14][2][7][15] |

| Pharmacokinetics | Orally bioavailable (F > 30%), ~20% brain penetrance | [6] |

| Depletion Rate | ~80% after 3 days; >95% after 7 days; up to 99% after 3 weeks | [2][11] |

| Sustained Depletion | 97-100% elimination maintained for up to 24 weeks | [8] |

| Reversibility | Microglia repopulate within 7 days after withdrawal | [2] |

Experimental Protocols

The following section details a generalized protocol for achieving microglial depletion in a rodent model using PLX5622. This is a composite methodology based on common practices cited in the literature.

Materials

-

Compound: PLX5622 hemifumarate (Plexxikon Inc.)

-

Vehicle Diet: Standard AIN-76A rodent chow (Research Diets)

-

Treatment Diet: PLX5622 formulated in AIN-76A chow at a concentration of 1200 ppm (Research Diets)

-

Subjects: C57BL/6J mice or other appropriate rodent model[2][15]

-

Housing: Standard laboratory conditions, single or group housing as per experimental design.

Depletion Protocol

-

Acclimation: Acclimate animals to the housing facility and baseline diet for at least one week prior to the start of the experiment.

-

Group Assignment: Randomly assign animals to a control group (Vehicle Diet) or a treatment group (PLX5622 Diet).

-

Administration: Provide ad libitum access to the assigned diet. Ensure continuous availability of food and water.

-

Treatment Duration: For robust microglial depletion (>95%), maintain the diet for a minimum of 7 consecutive days.[2] For studies requiring long-term depletion, the diet can be maintained for several weeks or months.[8]

-

Experimental Procedures: Following the initial depletion period (e.g., 7-21 days), proceed with the planned experimental manipulations, such as inducing a disease model or conducting behavioral tests.[2]

Verification of Microglial Depletion

It is critical to verify the extent of depletion. Common methods include:

-

Immunohistochemistry (IHC): Perfuse animals with 4% paraformaldehyde (PFA) and prepare brain sections.[2] Stain for microglial-specific markers, most commonly Ionized calcium-binding adapter molecule 1 (Iba1). Quantify the number of Iba1-positive cells in regions of interest.[2][15]

-

Quantitative RT-PCR: Isolate RNA from brain tissue homogenates. Perform qRT-PCR to measure the expression of microglial-specific genes such as Iba1 (gene name Aif1), Cx3cr1, and Itgam (CD11b).[13][15]

-

Flow Cytometry: Prepare single-cell suspensions from fresh brain tissue. Stain with fluorescently-labeled antibodies against microglial surface markers (e.g., CD11b, CD45) to quantify the microglial population (typically CD11b⁺/CD45ˡᵒ).[2]

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for a study utilizing PLX5622-mediated microglia depletion.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. jneurosci.org [jneurosci.org]

- 3. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PLX5622 (hemifumarate) | Cayman Chemical | Biomol.com [biomol.com]

- 8. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biofargo.com [biofargo.com]

- 10. PLX5622 | CSF-1R Inhibitor | Hello Bio [hellobio.com]

- 11. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]

- 12. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 13. Microglia depletion fails to abrogate inflammation-induced sickness in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

PLX5622 Hemifumarate: A Technical Guide to its Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PLX5622 is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its primary and most widespread application in preclinical research is the specific and sustained depletion of microglia within the central nervous system (CNS).[1][3] By inhibiting CSF1R, a critical tyrosine kinase for the survival and proliferation of microglia, PLX5622 induces apoptosis in these cells, allowing researchers to investigate the precise roles of microglia in both healthy and diseased states.[1][4] This technical guide provides an in-depth overview of PLX5622's mechanism of action, its application in various disease models, detailed experimental protocols, and key quantitative data for researchers.

Mechanism of Action: CSF1R Inhibition

PLX5622 exerts its biological effect by acting as a competitive inhibitor at the ATP-binding site of the CSF1R tyrosine kinase.[5] Microglia are uniquely dependent on the signaling pathway initiated by the binding of its ligands, CSF1 and IL-34, to the CSF1R for their survival and proliferation.[2][4] By blocking this receptor, PLX5622 effectively starves microglia of essential survival signals, leading to their rapid apoptosis and elimination from the CNS.[1]

The high selectivity of PLX5622 for CSF1R over other homologous kinases, such as c-Kit and FLT3, minimizes off-target effects at effective doses, making it a precise tool for studying microglia.[4][6] This selectivity is attributed to specific structural features of the molecule that optimize its fit within the CSF1R binding pocket.[4][7]

Caption: CSF1R signaling pathway and the inhibitory action of PLX5622.

Core Application: In Vivo Microglia Depletion

The principal use of PLX5622 is for the controlled and reversible depletion of microglia in rodent models. This allows for the investigation of microglial function in a wide array of neurological and physiological processes.

Quantitative Data: Potency and Selectivity

PLX5622 is characterized by its high potency for CSF1R and selectivity against other kinases.

| Parameter | Value | Reference(s) |

| Target | CSF1R (c-Fms) | [8] |

| Ki | 5.9 nM | [1][8] |

| IC₅₀ | 0.016 µM (16 nM) | [6][8][9] |

| Selectivity | >20-fold vs. KIT and FLT3 | [4] |

| >100-fold vs. panel of 230 kinases | [6] |

Quantitative Data: In Vivo Depletion Efficacy

The extent and speed of microglia depletion are dependent on the dose and duration of PLX5622 administration. The most common method of delivery is formulation within standard rodent chow.

| Model | Dose (in chow) | Duration | Depletion Rate | Reference(s) |

| C57/Bl6 Mice | 1200 ppm | 3 days | ~80-90% | [8][10][11] |

| C57/Bl6 Mice | 1200 ppm | 7 days | ~95% | [2] |

| C57/Bl6 Mice | 1200 ppm | 21 days | ~99% | [8][9][10] |

| 5xFAD Mice | 1200 ppm | 24 weeks | 97-100% | [4][12] |

| C57/Bl6 Mice | 300 ppm | 7 days | ~40% (partial) | [13][14] |

Depletion is reversible, with microglia repopulating the brain parenchyma within approximately 7 days after withdrawal of the PLX5622-formulated diet.[2]

Key Research Applications

PLX5622 has become an indispensable tool for elucidating the role of microglia in various CNS pathologies.

Alzheimer's Disease (AD)

In AD research, PLX5622 is used to explore the contribution of microglia to amyloid-beta (Aβ) plaque pathology.

-

Plaque Formation: Sustained microglial depletion in 5xFAD mice from an early age prevents the formation of parenchymal Aβ plaques, suggesting microglia are essential for plaque initiation and compaction.[4][11][12]

-

Neuroinflammation: Short-term treatment in AD models with established pathology can reduce neuroinflammation and mitigate synapse loss without affecting overall Aβ levels.[15][16] The remaining microglia often exhibit a less inflammatory phenotype.[15][17]

Traumatic Brain Injury (TBI)

In TBI models, PLX5622 helps to delineate the detrimental and beneficial roles of microglia during different phases of injury.

-

Chronic Neuroinflammation: Delayed, transient depletion of chronically activated microglia (e.g., for 1 week starting at 4 weeks post-injury) reduces chronic neuroinflammation, limits neurodegeneration, and improves long-term motor and cognitive functional recovery.[2]

Sepsis and Systemic Inflammation

Studies using PLX5622 have revealed the critical role of both central and peripheral myeloid cells in the response to systemic inflammation.

-

Sepsis-Associated Encephalopathy (SAE): High-dose (1200 ppm) PLX5622 treatment prior to sepsis induction is often fatal, likely due to the severe depletion of peripheral monocytes and macrophages required for an effective immune response.[13][14]

-

Neurocognitive Protection: A low-dose (300 ppm) regimen, which only partially depletes microglia, can prevent long-term neurocognitive decline following sepsis by reducing synaptic engulfment and chronic microgliosis.[13][14]

Caption: Logical workflow from PLX5622 administration to research outcomes.

Experimental Protocols

The following are generalized protocols based on methodologies cited in peer-reviewed literature. Researchers should optimize these protocols for their specific animal models and experimental questions.

Protocol: In Vivo Microglia Depletion via Chow Formulation

This is the most common and least stressful method for long-term administration.

-

Materials:

-

PLX5622 hemifumarate powder.

-

Standard rodent chow (e.g., AIN-76A) as a base.

-

Control diet (AIN-76A without the compound).

-

Commercial diet formulation service (e.g., Research Diets, Inc.).

-

-

Procedure:

-

Diet Preparation: Contract a specialized company to formulate PLX5622 into the rodent chow at the desired concentration (e.g., 1200 ppm for near-complete depletion or 300 ppm for partial depletion).[2][13] Ensure the control diet is manufactured from the same batch of base chow to avoid nutritional variations.

-

Acclimation: House animals according to standard protocols and acclimate them to the facility for at least one week before the study begins.

-

Administration: Replace the standard chow in the cages of the treatment group with the PLX5622-formulated chow. Provide the control group with the matched control diet. Ensure ad libitum access to the diet and water.[2][4]

-

Duration: Continue the diet for the required duration to achieve the desired depletion level (e.g., 7-21 days for >95% depletion).[2]

-

Monitoring: Monitor animal weight and general health daily. No significant adverse effects on behavior or health are typically observed in wild-type animals on a PLX5622 diet.[4]

-

Protocol: Verification of Microglia Depletion

It is crucial to verify the extent of depletion in a subset of animals before proceeding with downstream experiments.

-

Method 1: Immunohistochemistry (IHC)

-

Tissue Processing: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome.

-

Staining: Perform free-floating IHC using primary antibodies against microglia-specific markers such as Iba1 or P2Y12.[2] Use an appropriate fluorescently-labeled secondary antibody.

-

Imaging & Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of Iba1+ or P2Y12+ cells per unit area in various brain regions (e.g., cortex, hippocampus) and compare between control and PLX5622-treated groups.[2]

-

-

Method 2: Flow Cytometry

-

Tissue Dissociation: Euthanize the animal and rapidly dissect the brain region of interest. Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.

-

Staining: Stain the cell suspension with fluorescently-conjugated antibodies for immune cell markers. A common panel for microglia is CD11b and CD45. Microglia are identified as the CD11b-positive, CD45-intermediate (CD11b+/CD45int) population.[2]

-

Analysis: Acquire data on a flow cytometer. Quantify the percentage and absolute number of microglia in the CD45int gate and compare between groups.[2]

-

Caption: A typical experimental workflow for a microglia depletion study.

Considerations and Limitations

-

Peripheral Effects: While highly brain-penetrant, PLX5622 also depletes CSF1R-dependent macrophages and monocytes in peripheral tissues, which can be a critical confounding factor in studies involving systemic inflammation or peripheral immune responses.[5][13]

-

Off-Target Effects: At very high concentrations (>>1 µM), PLX5622 can inhibit other tyrosine kinases, such as PDGFRα, which is important for oligodendrocyte precursor cells (OPCs). However, at standard doses used for microglia depletion (which result in lower CNS concentrations), effects on OPCs are not typically observed.[7]

-

Model Specificity: The consequences of microglia depletion can vary significantly depending on the specific disease model, the timing of depletion (prophylactic vs. therapeutic), and the duration of treatment.

Conclusion

PLX5622 hemifumarate is a powerful and selective research tool that has fundamentally advanced our understanding of microglia biology. Its ability to efficiently and specifically deplete microglia in vivo has enabled researchers to dissect the complex roles of these cells in the pathogenesis of numerous neurological disorders, from Alzheimer's disease to traumatic brain injury. Careful experimental design, including proper controls, dose selection, and verification of depletion, is essential for leveraging the full potential of this compound and generating robust, interpretable data.

References

- 1. medkoo.com [medkoo.com]

- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Putting PLX5622 into perspective: microglia in central nervous system viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLX5622 (hemifumarate) | Cayman Chemical | Biomol.com [biomol.com]

- 7. PLX5622 fumarate | CSF1R inhibitor | CAS N/A | Buy PLX5622 fumarate from Supplier InvivoChem [invivochem.com]

- 8. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. neurologytoday.aan.com [neurologytoday.aan.com]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Residual microglia following short-term PLX5622 treatment in 5xFAD mice exhibit diminished NLRP3 inflammasome and mTOR signaling, and enhanced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Residual Microglia Following Short-term PLX5622 Treatment in 5xFAD Mice Exhibit Diminished NLRP3 Inflammasome and mTOR Signaling, and Enhanced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of Microglial Depletion by PLX5622: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PLX5622 is a potent and highly selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] This technical guide provides an in-depth overview of the core principles behind PLX5622-mediated microglia depletion, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows. By targeting CSF1R, PLX5622 provides a robust and widely used method for achieving controlled and reversible depletion of microglia in preclinical research, enabling a deeper understanding of their role in health and disease.[1][4]

Core Principle: Mechanism of Action

The survival, proliferation, and differentiation of microglia are critically dependent on signaling through the CSF1R, a receptor tyrosine kinase.[1][4] The primary ligands for CSF1R are colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1] Binding of these ligands induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[1] This phosphorylation event initiates downstream signaling cascades, prominently featuring the PI3K/Akt and MAPK/ERK pathways, which are essential for maintaining microglial viability.[1]

PLX5622 functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of CSF1R.[1][5] By blocking the autophosphorylation of the receptor, PLX5622 effectively halts these crucial downstream survival signals.[1] The withdrawal of this essential support leads to the induction of apoptosis and subsequent rapid and widespread depletion of microglia from the central nervous system (CNS).[1] Due to its ability to cross the blood-brain barrier, PLX5622 can be administered systemically to achieve profound microglia depletion in the brain and retina.[4][6][7]

Signaling Pathway of CSF1R Inhibition by PLX5622

Caption: CSF1R signaling pathway and its inhibition by PLX5622.

Quantitative Data on Microglial Depletion

The efficacy of PLX5622 in depleting microglia is dependent on the dosage, duration of treatment, and the specific brain region being analyzed. The most commonly cited formulation is PLX5622 mixed into standard rodent chow.

| Parameter | Value | Species | Duration | Depletion Efficiency | Reference(s) |

| Dosage | 1200 ppm in chow | Mouse | 3 days | >90% | [7] |

| 1200 ppm in chow | Mouse | 7 days | ~95% | [4][8] | |

| 1200 ppm in chow | Mouse | 7 days | >90% in brain/retina | [6] | |

| 1200 ppm in chow | Mouse | 21 days | 88.67% | [6] | |

| 300 ppm in chow | Mouse | 7 days | ~40% | [9] | |

| 1200 ppm in chow | Mouse | 7 weeks | ~75% in hypothalamus | [10] | |

| Repopulation | Cessation after 7-day treatment | Mouse | 7 days post-cessation | Repopulation to control levels | [4][6][8] |

| Cessation after 1-2 week treatment | Mouse | 2 weeks post-cessation | Repopulation begins | [6] |

Note: Depletion efficiency can vary between studies and is dependent on the quantification method (e.g., flow cytometry, immunohistochemistry) and the specific markers used (e.g., Iba1, P2Y12, CD11b/CD45int).

Experimental Protocols

PLX5622 Formulation and Administration (Dietary)

This protocol is the most common method for in vivo microglia depletion in mice.

Materials:

-

PLX5622 compound (provided by Plexxikon Inc. or other commercial sources)

-

Standard rodent chow (e.g., AIN-76A)

-

Control chow (AIN-76A without PLX5622)

-

Animal housing and husbandry equipment

Procedure:

-

Formulation: PLX5622 is typically formulated into AIN-76A rodent chow at a concentration of 1200 ppm (mg of PLX5622 per kg of chow) by a commercial diet provider (e.g., Research Diets).[4][6][11] A lower dose of 300 ppm can be used for partial depletion.[9]

-

Acclimatization: Acclimate mice to the control AIN-76A diet for several days before starting the PLX5622 treatment to prevent neophobia.

-

Administration: Provide mice with ad libitum access to the PLX5622-formulated chow.[4] The control group should receive the identical chow formulation without the PLX5622 compound.[4]

-

Duration: For maximal depletion (>90%), a treatment duration of at least 7 consecutive days is recommended.[4][7] Some protocols extend this to 21 days to ensure sustained depletion.[11][12]

-

Monitoring: Monitor the health and body weight of the animals regularly. No significant behavioral abnormalities or health issues are typically observed with this treatment.[6]

-

Microglia Repopulation (Optional): To study the effects of repopulating microglia, switch the mice back to the standard control chow after the desired depletion period. Microglia will begin to repopulate the brain, reaching near-control levels within 7 to 14 days.[4][6]

Quantification of Microglia Depletion via Immunohistochemistry (IHC)

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose (B13894) solutions (e.g., 30% in PBS)

-

Cryostat or vibratome

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies against microglial markers (e.g., anti-Iba1, anti-P2Y12, anti-TMEM119)

-

Fluorescently-conjugated secondary antibodies

-

DAPI or other nuclear counterstain

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Tissue Perfusion and Fixation: Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold saline followed by 4% PFA.[4]

-

Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Transfer the brain to a 30% sucrose solution for cryoprotection until it sinks.[4]

-

Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.

-

Immunostaining: a. Wash sections in PBS. b. Permeabilize and block non-specific binding by incubating in blocking buffer for 1-2 hours at room temperature. c. Incubate sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking buffer overnight at 4°C. d. Wash sections extensively in PBS. e. Incubate with the appropriate fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light. f. Counterstain with DAPI to visualize cell nuclei. g. Wash sections and mount onto slides using an anti-fade mounting medium.

-

Imaging and Quantification: a. Acquire images from defined brain regions using a fluorescence or confocal microscope. b. Quantify the number of Iba1-positive (or other marker-positive) cells per unit area or volume using image analysis software (e.g., ImageJ/Fiji). c. Compare cell densities between PLX5622-treated and control animals to calculate the percentage of depletion.

Experimental Workflow and Considerations

General Experimental Workflow

Caption: A typical experimental workflow for PLX5622-mediated microglia depletion.

Important Considerations

-

Off-Target Effects: While PLX5622 is highly selective for CSF1R, it is important to note that other cell types, including peripheral macrophages and monocytes, also express CSF1R and can be affected by the treatment.[13][14][15][16] Studies have shown that PLX5622 can reduce the number of resident macrophages in the peritoneum, lung, and liver, and can alter the production of monocytes in the bone marrow.[7][13] Researchers should consider these potential confounding effects when interpreting their data.

-

Reversibility: The depletion of microglia by PLX5622 is reversible upon withdrawal of the compound.[4][6] This feature can be exploited experimentally to study the process of microglial repopulation and the function of newly repopulated cells.

-

Model-Specific Effects: The impact of microglia depletion can be highly dependent on the specific disease model and the timing of the intervention. For example, in some models of neuroinflammation, depletion can be protective, while in others, it can exacerbate pathology.[7][12] Therefore, careful consideration of the experimental context is crucial.

References

- 1. benchchem.com [benchchem.com]

- 2. PLX5622 | CSF-1R Inhibitor | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jneurosci.org [jneurosci.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Putting PLX5622 into perspective: microglia in central nervous system viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

PLX5622 CSF1R inhibitor selectivity

An In-depth Technical Guide on the Selectivity of the CSF1R Inhibitor PLX5622

Introduction

PLX5622 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[2][3] By selectively inhibiting the kinase activity of CSF1R, PLX5622 disrupts downstream survival signals, leading to the controlled and reversible depletion of microglia.[1][2] This property has made PLX5622 an invaluable tool in neuroscience research to investigate the role of microglia in health and disease.[2] This guide provides a detailed overview of the selectivity profile of PLX5622, experimental methodologies for its characterization, and key signaling pathways involved.

Quantitative Selectivity Profile

The efficacy and utility of a kinase inhibitor are largely defined by its potency against the intended target and its selectivity over other kinases. PLX5622 is characterized as a highly selective inhibitor of CSF1R.

On-Target Potency

PLX5622 demonstrates high potency for CSF1R, as evidenced by its low nanomolar inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀).

| Parameter | Value | Reference |

| IC₅₀ | 16 nM | [2][4] |

| Kᵢ | 5.9 nM | [3][4][5] |

Kinase Selectivity Panel

The selectivity of PLX5622 has been assessed against a broad panel of kinases. It shows significantly lower potency for other related kinases, underscoring its specificity for CSF1R. For instance, it has a 20-fold or greater selectivity for CSF1R over the closely related type III receptor tyrosine kinases, KIT and FMS-like tyrosine kinase 3 (FLT3).[6][7][8] A broader screening against 230 kinases revealed over 100-fold selectivity for CSF1R.[3][9]

| Target Kinase | IC₅₀ (µM) | Fold Selectivity vs. CSF1R (IC₅₀) | Reference |

| CSF1R | 0.016 | 1x | [4][8] |

| FLT3 | 0.39 | ~24x | [8] |

| KIT | 0.86 | ~54x | [8] |

| AURKC | 1.0 | ~63x | [8] |

| KDR (VEGFR2) | 1.1 | ~69x | [8] |

Signaling Pathways and Experimental Workflows

CSF1R Signaling Pathway

The survival of microglia is critically dependent on signaling through the CSF1R pathway. Its ligands, CSF-1 and IL-34, induce receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream pro-survival pathways, primarily the PI3K/Akt and MAPK/ERK cascades.[1] PLX5622 acts by binding to the ATP-binding pocket of the CSF1R kinase domain, preventing autophosphorylation and blocking these downstream signals, which ultimately leads to apoptosis of microglia.

Experimental Workflow for Kinase Selectivity Profiling

Determining the selectivity of an inhibitor like PLX5622 involves a systematic process of testing its activity against a large panel of purified kinases.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

This method is used to determine the direct inhibitory effect of PLX5622 on purified kinase enzymes and calculate IC₅₀ values.

-

Reagents and Materials : Purified recombinant human kinases (CSF1R, KIT, FLT3, etc.), appropriate peptide substrates, ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays), assay buffer, and PLX5622.

-

Procedure :

-

A serial dilution of PLX5622 is prepared in DMSO and then diluted in the assay buffer.

-

The kinase, its specific substrate, and the PLX5622 dilution (or DMSO as a vehicle control) are combined in the wells of a microplate.

-

The reaction is initiated by adding a solution of ATP and MgCl₂.

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, typically by adding EDTA.

-

-

Data Acquisition :

-

Radiometric Assay : The amount of ³²P incorporated into the substrate is measured using a scintillation counter after separating the phosphorylated substrate from the unused [γ-³²P]ATP.

-

Fluorescence-Based Assay : The amount of ADP produced is measured using a coupled enzyme system that results in a fluorescent signal.

-

-

Analysis : Kinase activity is calculated as a percentage relative to the vehicle control. The data are plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC₅₀ value.

In Vivo Microglia Depletion Protocol (Rodent Model)

This protocol describes the standard method for using PLX5622 to deplete microglia in mice for functional studies.

-

Compound Formulation : PLX5622 is commercially formulated into standard rodent chow (e.g., AIN-76A) at a concentration of 1200 parts per million (ppm).[6][10] Control animals receive the same chow without the compound.

-

Administration :

-

Mice (e.g., 2-month-old wild-type) are provided ad libitum access to the PLX5622-formulated chow or control chow.[3]

-

Treatment duration can vary. A 7-day treatment with 1200 ppm chow can result in an 80% reduction in microglia, while longer treatments (e.g., 21 days) can achieve over 95% depletion.[3][4]

-

-

Tissue Processing and Analysis :

-

Following the treatment period, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are harvested, post-fixed in PFA, and cryoprotected in sucrose.

-

Brain tissue is sectioned using a cryostat or vibratome.

-

-

Quantification :

-

Immunohistochemistry is performed on the brain sections using antibodies against microglial markers, such as Ionized calcium-binding adapter molecule 1 (IBA1).

-

Sections are imaged using confocal or fluorescence microscopy.

-

The number of IBA1-positive cells is quantified in specific brain regions using automated cell counting software to determine the percentage of microglia depletion compared to control-fed animals.[3]

-

On-Target vs. Off-Target Effects

While highly selective, it is crucial to consider that at certain concentrations, PLX5622 can engage other targets, and its primary effect on CSF1R is not limited to CNS microglia.

It is important for researchers to be aware of these broader effects. For example, PLX5622 also depletes other CSF1R-dependent cell populations, such as border-associated macrophages and mature monocytes in the bone marrow.[7][11] Furthermore, some studies suggest that PLX5622 can impact the viability of oligodendrocyte progenitor cells at high concentrations and may alter hepatic metabolism, which could be a confounding factor in some experimental designs.[9][12][13] To confirm that an observed phenotype is due to CSF1R inhibition rather than an off-target effect, complementary experiments, such as using a monoclonal antibody against CSF1R, can be employed.[7][10]

References

- 1. benchchem.com [benchchem.com]

- 2. biofargo.com [biofargo.com]

- 3. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. PLX5622 | CSF-1R Inhibitor | Hello Bio [hellobio.com]

- 6. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 7. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to PLX5622 In Vivo Studies for Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of PLX5622 in preclinical, in vivo studies of neuroinflammation. PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. Its ability to cross the blood-brain barrier and deplete microglia, the resident immune cells of the central nervous system (CNS), has made it an invaluable tool for investigating the role of these cells in the pathogenesis of numerous neurological disorders. This document details the mechanism of action, experimental protocols, and key quantitative findings from studies across various models of neurodegenerative and neuroinflammatory diseases.

Core Mechanism of Action: CSF1R Inhibition

Microglia are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[1][2] The receptor's ligands, CSF1 (colony-stimulating factor 1) and IL-34 (interleukin-34), are essential for maintaining the homeostatic microglial population in the CNS.

PLX5622 functions by binding to the ATP-binding site of the CSF1R's intracellular kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This disruption of survival signals leads to rapid apoptosis and elimination of microglia from the brain and spinal cord. PLX5622 exhibits high selectivity for CSF1R, with a 20 to 50-fold higher affinity compared to other related kinases like KIT and FLT3, making it a more specific tool than previously developed inhibitors.[3][4][5]

Experimental Protocols and Methodologies

Standardized protocols are crucial for the reproducibility of PLX5622 studies. The most common application involves dietary administration to achieve systemic delivery and CNS penetration.

General Experimental Workflow

The typical workflow for a PLX5622 study involves a baseline assessment, a treatment period to induce microglia depletion, the application of a disease model, and subsequent endpoint analysis. In some paradigms, the drug is withdrawn to study the effects of microglial repopulation.

Detailed Methodologies

-

Animal Models: Studies predominantly use C57BL/6J mice, though other strains and models like 5xFAD (Alzheimer's) and MBP29-hα-syn (Multiple System Atrophy) are common.[6][7] Most studies cited use adult male mice, but sex-specific effects are an emerging area of investigation.[8][9]

-

Drug Formulation and Administration: PLX5622 is typically formulated into AIN-76A standard rodent chow by commercial suppliers like Research Diets.[1][7] This method allows for non-invasive, ad libitum administration.

-

Dosage:

-

High-Dose (Near-Complete Depletion): 1200 ppm (mg/kg) in chow is the most widely used concentration. This dose achieves ~95-99% depletion of microglia within 7 to 21 days.[1][6][10]

-

Low-Dose (Partial Depletion): 300 ppm in chow results in a more moderate but stable reduction of microglia (~40%) and is used to study the effects of partial depletion without the potentially fatal outcomes seen with high doses in severe systemic inflammation models like sepsis.[2][11][12]

-

-

Verification of Depletion:

-

Immunohistochemistry (IHC): Brain sections are stained for microglial markers such as Iba1 (general myeloid marker), P2Y12, or TMEM119 (more specific for homeostatic microglia).[1][8] A near-complete absence of stained cells confirms depletion.

-

Flow Cytometry: Single-cell suspensions from brain tissue are analyzed for CD11b+/CD45 intermediate (int) populations, which identifies resident microglia. This method provides a quantitative measure of depletion efficiency, often cited as ~95% with a 7-day treatment of 1200 ppm PLX5622.[1]

-

-

Repopulation Studies: Following cessation of PLX5622 treatment, microglia repopulate the CNS within approximately 7 days, primarily through the proliferation of surviving microglia precursors.[1][5][6] This "resetting" of the microglial compartment is a key therapeutic strategy being explored.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo PLX5622 studies across various neuroinflammatory disease models.

Table 1: PLX5622 Administration and Microglia Depletion Efficiency

| Parameter | Dosage | Duration | Animal Model | Depletion Efficiency | Citation(s) |

| High-Dose | 1200 ppm in chow | 7 days | Adult C57BL/6J Mice | ~95% (Flow Cytometry) | [1] |

| 1200 ppm in chow | 21 days | Adult C57BL/6J Mice | >99% | [10] | |

| 1200 ppm in chow | 7 days | Sepsis Model Mice | 70-80% | [11][12] | |

| 1200 ppm in chow | 28 days | 14-month-old 5xFAD Mice | Reduction throughout CNS | [10][13] | |

| Low-Dose | 300 ppm in chow | 7 days | Sepsis Model Mice | ~40% | [2][11][12] |

Table 2: Effects of PLX5622 in Traumatic Brain Injury (TBI) Models

| Treatment Paradigm | Key Findings | Quantitative Change | Citation(s) |

| 1200 ppm for 7 days (starting 4 weeks post-TBI), then withdrawal | Reduced chronic neurodegeneration | Increased surviving neurons in cortex & hippocampus | [6][14][15] |

| Improved long-term functional recovery | Improved performance in Morris water maze, Y-maze, rotorod | [1][16] | |

| Reduced cortical lesion volume | Significant decrease compared to vehicle | [6][14] | |

| Attenuated neuroinflammation | Reduced expression of NOX2, NLRP3, Caspase-1, IL-1β | [1][6][15] | |

| Altered microglial morphology | Increased ramified microglia, decreased hypertrophic/bushy microglia | [6][15] |

Table 3: Effects of PLX5622 in Alzheimer's Disease (AD) Models

| Treatment Paradigm | Key Findings | Quantitative Change | Citation(s) |

| 1200 ppm for 28 days in 14-month-old 5xFAD mice | Prevented neuronal loss | N/A | [13] |

| Did not alter amyloid-β plaque burden | No significant change in Thio-S+ or 6E10+ plaques | [13] | |

| 1200 ppm for 2 months in AppNL-G-F mice | Increased amyloid plaque burden | Significant increase in Thioflavin-S, 4G8, and 82E1 stained plaques | [17] |

| Reduced plaque-associated microglia | >93% reduction in IBA1+ area | [17] |

Table 4: Effects of PLX5622 in α-Synucleinopathy & Parkinson's Disease (PD) Models

| Treatment Paradigm | Key Findings | Quantitative Change | Citation(s) |

| 14-day pulse of 1200 ppm, then withdrawal (PFF model in aged mice) | Reduced α-synuclein inclusions (males only) | Significant reduction in inclusion numbers and insoluble α-synuclein | [8][9] |

| Improved spatial reference memory | Increased novel arm entries in Y-maze | [8][9] | |

| 1200 ppm for 11 weeks (rAAV-hSYN model) | Prevented motor deficits | N/A | [18] |

| Preserved dopaminergic neurons | Weakened α-synuclein phosphorylation | [18] | |

| Decreased reactive astrogliosis | Reduced C3+ astrocytes | [18] |

Table 5: Effects of PLX5622 in Multiple Sclerosis (EAE) Models

| Treatment Paradigm | Key Findings | Quantitative Change | Citation(s) |

| 1200 ppm administered during symptomatic phase of EAE | Significantly ameliorated EAE symptoms | Improved mobility and weight gain | [4] |

| Reduced demyelination and immune activation | N/A | [4] | |

| Preserved mature oligodendrocytes in lesions | Shift from progenitor cells to mature myelinating cells | [4] |

Table 6: Effects of PLX5622 in Stroke Models

| Treatment Paradigm | Key Findings | Quantitative Change | Citation(s) |

| 1200 ppm for 21 days prior to MCAo in aged mice | Worsened outcomes | Increased infarct volume at 24h and 72h | [19] |

| Increased peripheral immune infiltration | Increased infiltrating monocytes | [19] | |

| Short-term (day 3-7 post-ischemia) 1200 ppm treatment | Promoted long-term functional recovery | Improved motor function (walking distance, speed, grip strength) at day 14 | [20] |

| Reduced neuroinflammation | Decreased TSPO PET signal (18F-DPA-714) | [20] |

Cellular Interactions and Systemic Effects

While highly effective at depleting microglia, PLX5622 is not without confounding factors. Its mechanism of action has broader implications for the immune system and CNS cellular crosstalk.

Off-Target and Systemic Effects

A critical consideration is that CSF1R is expressed by other myeloid cells, not just microglia.[3][19] Studies have shown that PLX5622 administration significantly depletes mature Ly6Chi monocytes in the bone marrow and can affect other tissue-resident macrophages.[3][5] This inhibition of peripheral monopoiesis can reduce the recruitment of inflammatory macrophages to the CNS, which may be the primary mechanism of action in some disease models, such as West Nile Virus encephalitis, rather than the depletion of resident microglia.[3][5][21] This systemic effect complicates the interpretation of results and must be considered when concluding that an observed phenotype is due solely to the absence of microglia.

Impact on Other CNS Cells

The depletion of microglia has downstream consequences for other CNS cell types, highlighting the interconnectedness of the neuro-immune environment.

-

Astrocytes: Microglia depletion can attenuate reactive astrogliosis in models of PD and sepsis.[11][18]

-

Neurons: The absence of microglia can prevent neuronal loss in AD models and TBI but may also alter synaptic plasticity and neuronal activity under homeostatic conditions.[6][13][22]

-

Infiltrating Immune Cells: By eliminating microglia, PLX5622 can create "vacant niches" in the brain, potentially altering the dynamics of infiltrating peripheral immune cells after an injury like stroke.[23]

Conclusion

PLX5622 is a powerful pharmacological tool that has significantly advanced our understanding of the role of microglia in neuroinflammation. Its efficacy in depleting the microglial population in vivo allows for direct investigation into their contribution to disease pathology and progression. However, researchers must remain cognizant of its systemic effects on peripheral myeloid populations, which can be a significant confounding variable. Future studies should aim to dissect the relative contributions of central versus peripheral myeloid cell depletion to the observed therapeutic outcomes. By carefully designing experiments and interpreting data within the context of these dual effects, PLX5622 will continue to be an essential compound in the development of novel therapies for a wide range of debilitating neurological disorders.

References

- 1. jneurosci.org [jneurosci.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. biorxiv.org [biorxiv.org]

- 15. jneurosci.org [jneurosci.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior [frontiersin.org]

- 23. researchgate.net [researchgate.net]

PLX5622 Hemifumarate in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PLX5622 hemifumarate, a potent and selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, and its application in preclinical Parkinson's disease (PD) research. By enabling the specific depletion of microglia, PLX5622 serves as a critical tool to investigate the role of neuroinflammation in the pathogenesis of PD.

Core Mechanism of Action: CSF1R Inhibition and Microglia Depletion

PLX5622 is a brain-penetrant, orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of CSF1R.[1][2][3][4][5] Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on CSF1R signaling for their survival, proliferation, and differentiation.[6][7][8] The binding of its ligands, CSF1 and IL-34, to CSF1R activates downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are essential for microglial homeostasis.[7][9]

By blocking this receptor, PLX5622 effectively eliminates microglia from the CNS.[6][8] This pharmacological depletion is reversible, with the microglial population repopulating upon withdrawal of the compound.[6][10][11] This unique characteristic allows researchers to study the CNS environment both in the absence of microglia and during the process of repopulation by new microglial cells.

Figure 1: CSF1R Signaling Pathway and PLX5622 Inhibition.

Application in Preclinical Parkinson's Disease Models

Chronic neuroinflammation, characterized by sustained microglial activation, is a key feature in the pathology of Parkinson's disease.[12][13][14] PLX5622 is utilized to dissect the contribution of these immune cells to the neurodegenerative process in various PD models.

In models using α-synuclein preformed fibrils (PFFs) or recombinant adeno-associated virus-mediated human α-synuclein (rAAV-hSYN) overexpression, PLX5622-mediated microglia depletion has been shown to have beneficial effects.[12][13] Studies report that eliminating microglia can prevent motor deficits, preserve dopaminergic neurons in the substantia nigra, and reduce the phosphorylation of α-synuclein.[12][13][15]

However, the outcomes can be model- and sex-dependent. For instance, a short-term (14-day) dietary pulse of PLX5622 in aged mice injected with PFFs reduced the number of α-synuclein inclusions and levels of insoluble α-synuclein in males but not females.[10][16] Interestingly, this transient treatment improved spatial reference memory in the aged mice.[10][16] These findings suggest that resetting the microglial environment, rather than chronic depletion, may hold therapeutic potential.[10]

Figure 2: Rationale for using PLX5622 in Parkinson's Disease research.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing PLX5622 in the context of neurodegeneration and Parkinson's disease models.

Table 1: PLX5622 Administration and Microglia Depletion Efficiency

| Parameter | Value | Species/Model | Duration | Reference |

| Formulation | 1200 ppm in chow | C57BL/6J Mice | 7 days | [17] |

| 1200 ppm in chow | 5xFAD Mice | 10-24 weeks | [1] | |

| 1200 ppm in chow | CD-1 Mice | 14 days | [10] | |

| 1200 ppm in chow | C57BL/6 Mice | 3-21 days | [13] | |

| 50 mg/kg (i.p.) | Rats (adult) | 14 days (twice daily) | [1][18] | |

| Depletion Efficiency | ~99% brain-wide | Adult Mice | 21 days | [6] |

| >95% in CNS | Mice | 7-21 days | [2] | |

| ~95% in brain | C57BL/6J Mice | 7 days | [17] | |

| 80% in SNpc | rAAV-hSYN Mice | 8 weeks | [13] | |

| ~60% in brain | Young CD-1 Mice | 14 days | [10] | |

| ~70% in hippocampus | Aged Mice | 14 days | [11] | |

| 97-100% | 5xFAD Mice | 10-24 weeks | [1] | |

| Repopulation | Normalizes by day 21 | Adult Mice | After withdrawal | [11] |

| Within 7 days | C57BL/6J Mice | After withdrawal | [17] |

Table 2: Effects of PLX5622 on Parkinson's Disease-Related Pathology

| Model | Treatment Paradigm | Key Findings | Reference |

| rAAV-hSYN | Chronic PLX5622 (11 weeks) | Preserved dopaminergic neurons; weakened α-synuclein phosphorylation. | [12][13] |

| PFF (aged mice) | 14-day pulse, then withdrawal | Reduced insoluble α-synuclein and pSer129 levels in males; improved spatial memory. | [10] |

| MPTP | PLX5622 diet | Inconsistent results: improved neurodegeneration, no change, or exacerbated neuron loss. | [13] |

| Rotenone | Microglia depletion | Significantly reduced neuronal damage. | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols based on cited literature.

Protocol 1: Microglia Depletion via Formulated Chow

This is the most common, non-invasive method for long-term administration.[19]

-

Materials :

-

Procedure :

-

House animals individually or in groups according to the experimental design.

-

Provide ad libitum access to either the PLX5622-formulated chow or the control chow.

-

Replace chow regularly to ensure freshness.

-

Continue administration for the desired duration. A period of 7 to 21 days is typically sufficient to achieve >95% microglia depletion.[2][20]

-

For repopulation studies, switch mice back to the control diet and monitor over time. Microglia numbers typically normalize within 21 days of withdrawal.[11]

-

Protocol 2: Verification of Microglia Depletion by Immunohistochemistry (IHC)

-

Tissue Preparation :

-

Deeply anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.

-

Freeze the brain and cut into sections (e.g., 30-40 µm) using a cryostat or vibratome.

-

-

Immunostaining :

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with a primary antibody against a microglia marker, such as Iba1 (ionized calcium-binding adapter molecule 1) or P2Y12, overnight at 4°C.[12][17]

-

Wash sections in PBS and incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Mount sections onto slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Analysis :

-

Image the sections using a fluorescence or confocal microscope.

-

Quantify the number of Iba1-positive cells in specific brain regions (e.g., substantia nigra, hippocampus) to determine the percentage of microglia depletion compared to control animals.[13]

-

Figure 3: Example experimental workflow for chronic microglia depletion.

Important Considerations and Potential Limitations

-

Off-Target Effects : While PLX5622 is highly selective for CSF1R, researchers should be aware of potential off-target effects. Some studies suggest it may impact peripheral inflammatory monocyte production and oligodendrocyte precursor cells at high concentrations.[18][21][22]

-

Sex-Specific Effects : The impact of PLX5622 can differ between males and females, affecting pathology and behavior differently.[10] This highlights the importance of including both sexes in experimental designs.

-

Toxicity : Long-term or embryonic depletion of microglia can have adverse effects, including accelerated weight gain, hyperactivity, and craniofacial abnormalities in mice.[23] However, studies in adult wild-type mice have shown that the absence of microglia for up to 24 weeks does not induce measurable negative behavioral effects.[1]

-

Model Dependency : The neuroprotective or detrimental role of microglia can vary depending on the specific PD model and the disease stage. The inconsistent results in acute MPTP models underscore this complexity.[13]

Conclusion

PLX5622 hemifumarate is an indispensable tool for investigating the role of microglia and neuroinflammation in Parkinson's disease. Its ability to achieve robust and reversible depletion of microglia allows for precise examination of their contribution to α-synuclein pathology and dopaminergic neurodegeneration. By carefully designing experiments with appropriate controls, dosages, and consideration for potential confounding factors like sex, researchers can continue to elucidate the complex immune mechanisms underlying Parkinson's disease, paving the way for novel therapeutic strategies.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medkoo.com [medkoo.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biofargo.com [biofargo.com]

- 6. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 14-day pulse of PLX5622 modifies α-synucleinopathy in preformed fibril-infused aged mice of both sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replacement of microglia in the aged brain reverses cognitive, synaptic, and neuronal deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microglia depletion reduces neurodegeneration and remodels extracellular matrix in a mouse Parkinson’s disease model triggered by α-synuclein overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A 14-day pulse of PLX5622 modifies α-synucleinopathy in preformed fibril-infused aged mice of both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Utilizing PLX5622 in Traumatic Brain Injury Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of PLX5622, a potent and selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, in preclinical models of traumatic brain injury (TBI). By effectively depleting microglia, the resident immune cells of the central nervous system, PLX5622 has emerged as an invaluable pharmacological tool to investigate the complex role of neuroinflammation in the pathophysiology of TBI and to explore potential therapeutic strategies.

Core Mechanism of Action: CSF1R Inhibition

Microglia are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[1][2][3][4][5] PLX5622 is an orally bioavailable, brain-penetrant small molecule that selectively inhibits this receptor.[1][6] This inhibition disrupts the downstream signaling cascade necessary for microglial maintenance, leading to their rapid and widespread depletion (often over 90-95%) throughout the brain.[3][7] This targeted removal allows researchers to study the consequences of microglial absence on TBI pathology and subsequent recovery. Upon withdrawal of the inhibitor, the microglial population can repopulate, offering a model to study the function of newly formed microglia in the injured brain.[1][2]

Experimental Protocols

The following protocols are synthesized from multiple studies employing PLX5622 in mouse models of TBI.[1][6][7][8][9]

Animal Model and TBI Induction

-

Animal Model: Adult male C57BL/6J mice are commonly used.[1][2][6]

-

TBI Model: The controlled cortical impact (CCI) model is frequently employed to induce a focal and reproducible brain injury.[1][2] A midline fluid percussion injury (mFPI) has also been used for a more diffuse injury model.[8][10] Sham animals undergo the same surgical procedures, including craniotomy, but without the impact.[1][9]

PLX5622 Administration

-

Formulation: PLX5622 is typically formulated in AIN-76A rodent chow at a concentration of 1200 ppm (parts per million).[1][7][8] Control animals receive the same chow without the compound (vehicle).[7]

-

Administration: The formulated chow is provided ad libitum. This method is non-invasive and suitable for long-term studies.[7][11]

-

Duration for Depletion: A 7-day administration period is generally sufficient to achieve over 95% depletion of microglia.[6][7] Some protocols use a 14-day pre-treatment to ensure robust depletion before injury.[8]

Experimental Workflow: Delayed Depletion and Repopulation Model

A common and therapeutically relevant paradigm involves initiating PLX5622 treatment during the chronic phase of TBI. This approach investigates whether targeting chronically activated, potentially neurotoxic microglia can mitigate long-term deficits.[1][2]

References

- 1. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. jneurosci.org [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Microglial depletion and repopulation differentially modulate sleep and inflammation in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

PLX5622 Hemifumarate in Ischemic Stroke: A Technical Guide for Researchers

An in-depth examination of the role of the CSF1R inhibitor, PLX5622, in modulating the neuroinflammatory response and its therapeutic potential in ischemic stroke.

This technical guide provides a comprehensive overview of the use of PLX5622 hemifumarate in preclinical ischemic stroke research. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of post-stroke neuroinflammation and the therapeutic potential of microglia modulation. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: CSF1R Inhibition

PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1] Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on CSF1R signaling for their survival, proliferation, and differentiation.[1] The binding of its ligands, CSF-1 and IL-34, to CSF1R initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for microglial viability.[1] By inhibiting the tyrosine kinase activity of CSF1R, PLX5622 disrupts these survival signals, leading to the depletion of microglia.[1][2] This targeted depletion allows for the investigation of the role of microglia in various neurological conditions, including ischemic stroke.

CSF1R signaling pathway and the inhibitory action of PLX5622.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of PLX5622 in animal models of ischemic stroke.

Table 1: Effects of PLX5622 on Infarct Volume and Microglia Depletion

| Study Focus | Animal Model | PLX5622 Dosage & Duration | Microglia Depletion (%) | Effect on Infarct Volume | Reference |

| Aged Mice | 18-19 month old mice | 1200 ppm in chow for 21 days | Significant reduction in Iba1+ cells | Increased at 24 and 72 hours post-MCAo | [3][4] |

| Young Mice | Not specified | Not specified | Depleted | Worsened post-ischemic damage | [3][4] |

| White Matter Ischemic Preconditioning | Mice | 1200 ppm in chow for 21 days | Significant decrease in Iba1+/Tmem119+ cells | Abolished IPC-mediated protection | [5][6] |

| Microglia Repopulation | Mice | 1200 ppm in chow for 7 days post-tMCAO | ~70% depletion | No significant influence on initial brain injury | [7] |

Table 2: Effects of PLX5622 on Cellular and Inflammatory Responses

| Study Focus | Animal Model | PLX5622 Dosage & Duration | Key Cellular/Inflammatory Changes | Reference |

| Aged Mice | 18-19 month old mice | 1200 ppm in chow for 21 days | Increased infiltration of monocytes | [3][4] |

| Microglia Repopulation | Mice | 1200 ppm in chow for 7 days post-tMCAO | Repopulated microglia adopted a homeostatic phenotype; reduced pro-inflammatory states by ~20.17% | [8] |

| White Matter Ischemic Preconditioning | Mice | 1200 ppm in chow for 21 days | Abolished IPC protective effects on axonal integrity and oligodendrocyte survival | [5] |

| Neuroinflammation | Mice | Not specified | Suppressed T cell exhaustion and limited neutrophil terminal differentiation | [8] |

Detailed Experimental Protocols

This section outlines the common experimental methodologies employed in studies investigating PLX5622 in ischemic stroke.

Animal Models and Ischemic Stroke Induction

-

Animal Models: Studies have utilized both young and aged mice to investigate age-dependent effects.[3]

-

Ischemic Stroke Model (tMCAO): A common method is the transient middle cerebral artery occlusion (tMCAO) model.[3][8] This typically involves the insertion of a filament to block the MCA for a defined period (e.g., 60 minutes), followed by reperfusion.[3]

PLX5622 Administration

-

Formulation: PLX5622 is typically formulated in rodent chow at a concentration of 1200 ppm.[6][9]

-

Administration Route: Oral administration via medicated chow is the standard method.[3][6]

-

Duration: Treatment duration varies depending on the experimental goals, ranging from 7 to 21 days for microglia depletion prior to or after stroke induction.[3][7][8]

Key Experimental Workflows

Pre-treatment microglia depletion experimental workflow.

Post-stroke microglia depletion and repopulation workflow.

Outcome Measures

-

Infarct Volume: Assessed using methods like TTC staining at various time points post-stroke.[3]

-

Immunohistochemistry: Used to quantify immune cell populations (e.g., Iba1+ for microglia, CD45 for infiltrating leukocytes) and assess neuronal and glial responses.[3]

-

Flow Cytometry: Provides a quantitative analysis of various immune cell types in the brain.[3][8]

-

Behavioral Testing: A battery of tests can be used to assess neurological function and recovery.[8]

-

Single-cell Transcriptomics: Allows for detailed analysis of the gene expression profiles of individual cells, providing insights into the heterogeneity of the immune response.[8]

Discussion of Findings and Future Directions

The research landscape of PLX5622 in ischemic stroke presents a nuanced picture. While initial hypotheses suggested that depleting potentially pro-inflammatory aged microglia could be beneficial, studies have shown that microglia depletion, particularly in aged animals, can exacerbate ischemic injury and increase neuroinflammation in the acute phase.[3][4] This suggests a protective role for resident microglia in the immediate aftermath of a stroke.

Conversely, a microglia depletion-repopulation strategy, where PLX5622 is administered in the early post-stroke phase followed by withdrawal to allow for repopulation, has shown promise in promoting long-term functional recovery.[7][8] This approach appears to reshape the neuroimmune environment, leading to a more homeostatic and less inflammatory phenotype in the repopulated microglia, and a reduction in the infiltration of peripheral immune cells.[8]

Furthermore, the role of microglia appears to be critical in the phenomenon of ischemic preconditioning, where their depletion abolishes the protective effects.[5]

Future research should focus on optimizing the timing and duration of PLX5622 treatment to harness the beneficial aspects of microglia modulation while avoiding the detrimental effects of their acute depletion. The development of strategies that selectively modulate microglial phenotype rather than causing wholesale depletion may represent a more refined therapeutic approach. Understanding the complex interplay between resident microglia and infiltrating peripheral immune cells will be crucial for developing effective immunomodulatory therapies for ischemic stroke.

References

- 1. benchchem.com [benchchem.com]

- 2. biofargo.com [biofargo.com]

- 3. Microglia depletion increase brain injury after acute ischemic stroke in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microglial depletion abolishes ischemic preconditioning in white matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repair-associated macrophages increase after early-phase microglia attenuation to promote ischemic stroke recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repopulating Microglia Suppress Peripheral Immune Cell Infiltration to Promote Poststroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thno.org [thno.org]

The Effects of PLX5622 on Microglia Repopulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of PLX5622, a potent and selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, for the depletion and subsequent repopulation of microglia in the central nervous system (CNS). This document synthesizes key findings on the mechanisms, protocols, quantitative outcomes, and functional consequences of this experimental paradigm, offering a valuable resource for researchers in neuroscience and drug development.

Core Mechanism: The CSF1R Signaling Axis

Microglia, the resident immune cells of the CNS, are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation.[1][2] The primary ligands for CSF1R are colony-stimulating factor 1 (CSF1) and interleukin-34 (IL-34).[3] Binding of these ligands to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are essential for microglial viability.[3]

PLX5622 is an orally bioavailable, brain-penetrant small molecule that acts as a selective ATP-competitive inhibitor of CSF1R.[4][5] By blocking the ATP-binding pocket of the receptor, PLX5622 prevents the downstream signaling necessary for microglial survival, leading to their rapid apoptosis and elimination from the CNS.[4][6] Withdrawal of PLX5622 allows for a swift repopulation of the microglial niche.[7][8]

Quantitative Data Summary

The administration of PLX5622 leads to a significant and rapid depletion of microglia, with subsequent withdrawal initiating a robust repopulation phase. The kinetics and extent of these processes are summarized below.

Table 1: PLX5622-Induced Microglia Depletion

| Duration of Treatment | PLX5622 Dose | Mouse Strain | Brain Region | Depletion Efficiency | Reference |

| 3 days | 1200 ppm in chow | C57BL/6 | Not specified | ~94% | [9] |

| 7 days | 1200 ppm in chow | C57BL/6J | Brain-wide | ~95% | [10] |

| 7 days | PLX3397 (related compound) | Wild-type | Hippocampus, Cortex, Thalamus | >90% | [6] |

| 7 days | 1200 ppm in chow | C57BL/6 | CNS | ~85% | [7] |

| 7 days | 1200 ppm in chow | Wild-type | Brain | ~90% | [8] |

| 14 days | 1200 ppm in chow | C57BL/6J | Brain | >90% | [11][12] |

| 14 days | 1200 ppm in chow | Young (~3 months) | Hippocampus | ~90% | [7] |

| 14 days | 1200 ppm in chow | Aged (~22 months) | Hippocampus | ~70% | [7] |

| 1-2 weeks | Not specified | Not specified | Not specified | >99% | |

| 21 days | 1200 ppm in chow | C57BL/6 | Cortex, Striatum, Cerebellum, Hippocampus | ~99% | [13] |

Table 2: Microglia Repopulation Following PLX5622 Withdrawal

| Time After Withdrawal | Key Observations | Reference |

| 3 days | Repopulating cells appear, often with an amoeboid morphology. | [7] |

| 7 days | Microglial numbers overshoot control levels. | [7] |

| 7 days | Repopulated microglia numbers are not different from vehicle-treated controls. | [10] |

| 14 days | Repopulated microglia adopt a homeostatic phenotype. | [14] |

| 21 days | Microglial numbers normalize to control levels. Repopulating cells are no longer reactive for the lectin IB4. | [7][8] |

| 3 weeks | Repopulated microglia show an activated morphology and increased synaptic pruning. |

Experimental Protocols

Successful and reproducible microglia depletion and repopulation studies using PLX5622 rely on standardized protocols.

PLX5622 Administration

PLX5622 is most commonly administered orally by formulating it into standard rodent chow.

-

Objective: To deplete microglia from the CNS.

-

Materials:

-

PLX5622 (provided by Plexxikon Inc.).

-

AIN-76A standard rodent chow (or other suitable chow).

-

Custom diet formulation service (e.g., Research Diets).

-

-

Procedure:

-

PLX5622 is formulated into the chow at a concentration of 1200 ppm.[5][10]

-

Mice are provided ad libitum access to the PLX5622-formulated chow or a control diet (vehicle).[5][10]

-

The duration of administration is typically 7 to 21 days to achieve robust depletion.[5][7][13]

-

For repopulation studies, mice are returned to the control diet after the depletion period.[5][10]

-

Immunohistochemistry for Iba1